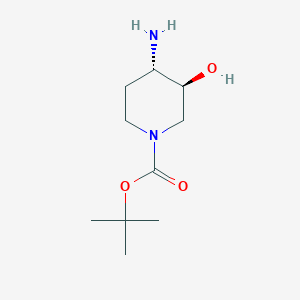

tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate

Description

tert-Butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate (CAS: 1161932-04-2) is a chiral piperidine derivative widely utilized in pharmaceutical synthesis as a key intermediate. Its structure features a piperidine ring with hydroxyl and amino groups at the 3S and 4S positions, respectively, and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound is critical for constructing bioactive molecules, particularly in kinase inhibitors and protease-targeting drugs, due to its stereochemical precision and functional group versatility .

Properties

IUPAC Name |

tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREUZCYJWPQPJX-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate typically involves the protection of the amino group and the hydroxyl group, followed by the introduction of the tert-butyl group. One common method involves the use of L-aspartic acid as a starting material. The synthetic route includes steps such as methylation, reduction, protection with di-tert-butyl dicarbonate, and mesylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Conditions may vary depending on the desired substitution, but common reagents include alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may yield a primary or secondary amine.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: Its ability to interact with biological molecules makes it a valuable tool in biochemical research .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents targeting specific diseases or conditions .

Industry: The compound is also used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparison with Stereoisomers

The stereochemistry of hydroxyl and amino groups significantly impacts the compound’s physicochemical properties and biological activity. and highlight several stereoisomers:

Comparison with Structural Analogs

Modifications to the hydroxyl, amino, or Boc groups yield analogs with distinct properties:

Hydroxyl Group Replacements

- tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate: Fluorination at C3 enhances metabolic stability but reduces hydrogen-bonding capacity, affecting target engagement .

- tert-Butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate: Methyl substitution increases hydrophobicity, improving blood-brain barrier penetration .

Amino Group Modifications

- tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate: A branched aminoethyl side chain broadens receptor selectivity but introduces synthetic complexity .

Multi-Functionalized Derivatives

- (3S,5S)-3,5-Dihydroxy-piperidine-1-carboxylate : Dual hydroxyl groups improve solubility (logP = −0.8 vs. −0.2 for the target compound) but reduce cell permeability .

Biological Activity

tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate is a piperidine derivative that has gained attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, an amino group, and a hydroxyl group, which contribute to its unique properties and interactions with biological targets.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₂₀N₂O₃

- Molecular Weight : 216.28 g/mol

- CAS Number : 1161932-04-2

- IUPAC Name : this compound

The stereochemistry of this compound, specifically the (3S,4S) configuration, plays a crucial role in its biological activity. The presence of both an amino and a hydroxyl group enhances its ability to form hydrogen bonds, increasing its binding affinity to various proteins and enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to act as an inhibitor or modulator of various enzymes, influencing critical biological pathways involved in disease processes.

Pharmacological Potential

Research indicates that this compound may have therapeutic applications in treating diseases such as cancer and metabolic disorders. Its ability to inhibit protein tyrosine kinases, which are essential in cancer signaling pathways, positions it as a candidate for further drug development.

Case Studies and Research Findings

- Inhibition of Protein Kinases : Studies have demonstrated that this compound can effectively inhibit certain protein kinases involved in tumor growth. This inhibition leads to reduced cell proliferation in vitro, suggesting potential use in cancer therapies .

- Neuroprotective Effects : Research has indicated that derivatives of this compound exhibit neuroprotective properties against amyloid beta-induced toxicity in astrocytes. In vitro studies showed that treatment with related compounds improved cell viability and reduced inflammatory cytokine production .

- Biochemical Interactions : The compound's ability to interact with various biological molecules makes it valuable for biochemical studies. Its unique structure allows it to serve as a precursor for synthesizing pharmaceutical agents targeting specific pathways involved in diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl (3S,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate | Contains a methoxy group instead of a hydroxyl group | Different reactivity due to the methoxy group |

| Tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate | Contains a methylamino group | Enhanced solubility and altered biological activity |

| (3S,4S,6R)-4-tert-butyl-2,3,4,6-tetramethyloctane | More complex alkane structure | Provides steric hindrance affecting reactivity |

The comparative analysis highlights the distinct features of this compound that may influence its biological activity compared to similar compounds.

Q & A

Q. What are the key structural features of tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate, and why are they significant in synthetic chemistry?

The compound contains a piperidine ring with stereospecific (3S,4S) configurations, a tert-butyl carbamate (Boc) protecting group, an amino group, and a hydroxyl group. The Boc group enhances solubility and stability during synthesis, while the stereochemistry and functional groups enable precise interactions in chiral environments, critical for drug design and asymmetric catalysis .

Q. What are the standard synthetic methodologies for preparing this compound?

A common approach involves:

- Boc Protection : Introducing the tert-butyl group via Boc-Cl under basic conditions to protect the piperidine nitrogen .

- Hydroxyl and Amino Group Functionalization : Sequential mesylation (using MsCl/EtN) followed by nucleophilic substitution or oxidation-reduction steps to install the hydroxyl and amino groups .

- Purification : Flash column chromatography (e.g., petroleum ether/ethyl acetate gradients) to isolate the product .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm stereochemistry and functional group integrity .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- Chromatography : HPLC or TLC monitors reaction progress and purity, especially for diastereomeric byproducts .

Advanced Research Questions

Q. How can researchers optimize stereochemical control during synthesis to minimize undesired diastereomers?

- Low-Temperature Conditions : Performing key steps (e.g., nucleophilic substitutions) at -40°C reduces thermal racemization .

- Chiral Auxiliaries/Catalysts : Use of enantiopure starting materials or asymmetric catalysts to enforce (3S,4S) configuration .

- In Situ Monitoring : Real-time NMR or chiral HPLC to detect and correct stereochemical deviations early .

Q. How should conflicting reports about the compound’s biological activity (e.g., low efficacy in neurological targets) be addressed?

- Structural Analog Studies : Compare activity with analogs (e.g., fluorinated or aryl-substituted derivatives) to identify critical functional groups .

- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity and rule out off-target effects .

- Metabolic Stability Tests : Assess whether rapid degradation in vivo explains discrepancies between in vitro and in vivo data .

Q. What strategies enable regioselective functionalization of the piperidine ring without compromising the Boc group or stereochemistry?

- Protecting Group Strategies : Temporarily masking the hydroxyl or amino group with silyl (e.g., TBS) or benzyl groups during reactive steps .

- pH-Controlled Reactions : Selective acylation of the amino group under mildly acidic conditions while leaving the hydroxyl group intact .

- Metal-Mediated Catalysis : Palladium or copper catalysts for site-specific cross-coupling reactions .

Q. How does the compound’s stability vary under different experimental conditions, and how can degradation be mitigated?

- Hydrolysis Sensitivity : The Boc group is labile under strong acids (e.g., TFA) but stable in neutral/basic conditions. Storage at -20°C in anhydrous solvents (e.g., THF) prevents decomposition .

- Light Sensitivity : Amber vials and inert atmospheres (N) reduce photooxidation of the hydroxyl group .

Q. How can researchers resolve inconsistencies in reported synthetic yields (e.g., 83% vs. lower literature values)?

- Starting Material Purity : Use ≥97% pure reagents to avoid side reactions .

- Reaction Scaling : Batch size impacts efficiency; microreactors improve heat/mass transfer for higher yields .

- Workup Optimization : Adjust extraction solvents (e.g., DCM vs. EtOAc) and drying agents (NaSO vs. MgSO) to enhance recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.